molecular formula C16H15NO2S2 B2382981 N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide CAS No. 1428379-22-9

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2382981
M. Wt: 317.42
InChI Key: IZPQUELLAMVZSM-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FTTC, and it has been synthesized through a complex process of organic synthesis.

Scientific Research Applications

Synthesis and Reactivity

Research has focused on the synthesis and reactivity of compounds related to N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide. Aleksandrov and El’chaninov (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide, demonstrating its potential as a precursor for further chemical reactions (Aleksandrov & El’chaninov, 2017).

Antimicrobial Activity

A study by Arora et al. (2013) synthesized 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, exploring their antimicrobial activities. This investigation highlights the compound's potential utility in developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Antiviral Properties

Yongshi et al. (2017) reported on furan-carboxamide derivatives, including structures related to N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide, as novel inhibitors of the H5N1 influenza virus. Their work emphasized the significance of the furan and thiophene moieties in enhancing anti-influenza activity (Yongshi et al., 2017).

Solar Energy Applications

Kim et al. (2011) explored phenothiazine derivatives with furan as a conjugated linker for dye-sensitized solar cells, indicating the potential of furan and thiophene-based compounds in improving solar energy conversion efficiencies (Kim et al., 2011).

Antitumor Activity

Research on analogues of tiazofurin, such as furanfurin and thiophenfurin, has revealed their antitumor activities, demonstrating the utility of furan and thiophene moieties in the design of new anticancer drugs. Franchetti et al. (1995) documented the synthesis and biological evaluation of these compounds, noting their effects on inosine monophosphate dehydrogenase and their cytotoxicity against various cancer cell lines (Franchetti et al., 1995).

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S2/c18-16(15-4-2-10-21-15)17(11-13-6-8-19-12-13)7-5-14-3-1-9-20-14/h1-4,6,8-10,12H,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPQUELLAMVZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

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